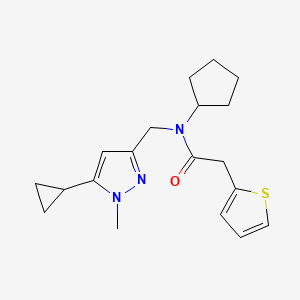

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by:

- A thiophene-2-yl group linked to the acetamide backbone.

- A cyclopentyl substituent on the nitrogen atom.

- A 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethyl moiety as the second nitrogen substituent.

This compound integrates multiple pharmacophoric elements: the thiophene ring (implicated in π-π interactions and metabolic stability), the pyrazole core (common in bioactive molecules), and cyclopropane/cyclopentyl groups (enhancing lipophilicity and conformational rigidity).

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-21-18(14-8-9-14)11-15(20-21)13-22(16-5-2-3-6-16)19(23)12-17-7-4-10-24-17/h4,7,10-11,14,16H,2-3,5-6,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSUMFUSTVDNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)CC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data from various studies.

Chemical Structure and Properties

The compound features a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 356.48 g/mol. The presence of these diverse structural motifs suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

- Cyclopropyl Group Introduction : Cyclopropyl halides are used in the presence of a base to facilitate the formation of the cyclopropyl-substituted pyrazole.

- Attachment of the Thiophene Group : This involves nucleophilic substitution reactions using thiophene derivatives.

- Final Coupling Reaction : The final compound is formed through coupling reactions involving acetamide functionalities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown potent growth inhibition against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : Inhibitory activity reaching up to 95% compared to standard treatments.

- A549 (Lung Cancer) : Significant inhibition rates observed.

The mechanism involves the induction of oxidative stress in tumor cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Antifungal Activity

Compounds with similar structural features have also demonstrated antifungal properties. For example, certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole against various fungal strains . The presence of heterocyclic structures appears to enhance this activity.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 95% | |

| Anticancer | A549 | 77% | |

| Antifungal | F. oxysporum | MIC 12.5 µg/mL |

Case Studies

- Anticancer Evaluation : A study evaluated the effects of pyrazole derivatives on MCF-7 cells, revealing that compounds similar to this compound significantly inhibited cell proliferation through ROS-mediated pathways.

- Antifungal Screening : Another investigation focused on the antifungal properties against F. oxysporum, where compounds derived from similar structures showed promising results with MIC values indicating effective inhibition compared to standard treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Key Insights from Comparative Analysis

Thiophene-Containing Analogues: The compound from shares the thiophene-2-yl group with the target molecule but lacks the pyrazole-cyclopropyl moiety. In contrast, N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide incorporates a phenyl-thiophene group, offering extended conjugation compared to the target’s cyclopentyl group.

Pyrazole-Based Derivatives :

- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide highlights the role of trifluoromethyl groups in enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s 1-methylpyrazole group may similarly improve metabolic stability but lacks fluorinated substituents.

Synthetic Strategies :

- The N-acylation reaction used in is a common approach for acetamide synthesis, applicable to the target compound. However, the introduction of cyclopentyl and cyclopropyl-pyrazole groups likely requires additional steps, such as reductive amination or Suzuki coupling (as seen in ).

Biological Relevance: While biological data for the target compound are absent, analogues like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and pyrazole-containing derivatives have been studied for antimicrobial and kinase inhibitory activities. The target’s structural complexity may position it as a candidate for oncology or CNS disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.